molecular formula C20H20FN3O3S2 B2823108 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941892-90-6

2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2823108
CAS No.: 941892-90-6
M. Wt: 433.52
InChI Key: AJXRIMFBBDFKEP-UHFFFAOYSA-N
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Description

The compound 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone features a benzothiazole core substituted with a methylsulfonyl group at position 6, linked to a piperazine ring via a ketone-ethylene spacer. This structure is designed to leverage the benzothiazole scaffold’s known bioactivity in anticancer and neuropharmacological contexts .

Key structural attributes:

  • Benzothiazole core: Imparts rigidity and facilitates π-π stacking in biological targets.
  • Methylsulfonyl group: Enhances solubility and metabolic stability.
  • Piperazine linker: Provides conformational flexibility and improves pharmacokinetics.
  • 4-Fluorophenyl group: Modulates electronic properties and membrane permeability.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-29(26,27)16-6-7-17-18(13-16)28-20(22-17)24-10-8-23(9-11-24)19(25)12-14-2-4-15(21)5-3-14/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXRIMFBBDFKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution, where the benzo[d]thiazole derivative reacts with piperazine under basic conditions.

    Coupling with 4-Fluorophenyl Group: The final step involves coupling the intermediate with a 4-fluorophenyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticonvulsant properties. For instance, derivatives similar to the compound have been tested for their ability to protect against seizures induced by various models, showing promising results in terms of median effective doses (ED50) and protection indices (PI) . The structural modifications, such as the inclusion of electron-withdrawing groups like fluorine, have been linked to enhanced activity.

Antimicrobial Properties

The compound's thiazole structure is associated with antibacterial activity. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including resistant strains . The incorporation of the methylsulfonyl group may also contribute to this activity by enhancing the compound's interaction with bacterial targets.

Anticancer Potential

There is emerging evidence that compounds featuring thiazole and piperazine moieties possess anticancer properties. The ability of these compounds to modulate signaling pathways involved in cancer cell proliferation and apoptosis has been explored. For example, some analogues have shown effectiveness against specific cancer cell lines in vitro, indicating potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding SAR is crucial for optimizing the efficacy of compounds like 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Research indicates that modifications to the piperazine ring and variations in substituents on the thiazole can significantly alter biological activity. For instance:

  • Fluorination : The presence of fluorine on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Methylsulfonyl Group : This group not only increases solubility but may also play a role in metabolic stability .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticonvulsant Testing : A study evaluated various thiazole-piperazine hybrids for their anticonvulsant activity using animal models. The results indicated that specific structural modifications led to enhanced protective effects against seizures .
  • Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections caused by resistant strains .
  • Cancer Cell Line Studies : In vitro assays on cancer cell lines revealed that modifications to the compound could lead to selective cytotoxicity, indicating potential as a targeted cancer therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the benzo[d]thiazole moiety are crucial for binding to these targets, while the piperazine ring enhances the compound’s solubility and bioavailability. The methylsulfonyl group may play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility vs. Activity : Methylsulfonyl substitution balances solubility and target affinity, addressing limitations of hydrophobic analogues (e.g., ) .
  • Fluorine’s Role : The 4-fluorophenyl group in the target compound and AMG628 suggests a strategic design for CNS permeability, leveraging fluorine’s small size and electronegativity .

Biological Activity

The compound 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core, a piperazine ring substituted with a fluorophenyl group, and a methylsulfonyl moiety. Its IUPAC name is derived from these structural components, which contribute to its unique pharmacological properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20FN3O2S2
Molecular Weight373.49 g/mol
CAS Number1251545-66-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The presence of the piperazine ring allows for modulation of neurotransmitter systems, particularly those involving serotonin and dopamine , which are crucial in neuropharmacology.

Research indicates that compounds with similar structures often act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing its activity without directly activating it. This mechanism is significant in developing treatments for anxiety and other neurological disorders .

Anticonvulsant Activity

Studies have shown that thiazole derivatives exhibit anticonvulsant properties. For instance, related compounds have demonstrated effectiveness in eliminating tonic extensor phases in animal models, suggesting potential utility in epilepsy treatment .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For example, certain thiazole-based compounds have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating strong antiproliferative effects .

Antimicrobial Activity

Some derivatives of thiazole have demonstrated antimicrobial activity comparable to established antibiotics. The presence of electron-donating groups has been correlated with increased activity against bacterial strains.

Research Findings

Recent studies have focused on synthesizing analogues of this compound to explore variations in biological activity. For instance:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the phenyl and thiazole rings can significantly impact biological efficacy. Compounds with specific substituents have shown enhanced receptor binding and metabolic stability .
  • In vivo Studies : Animal studies have indicated that certain derivatives can cross the blood-brain barrier effectively, suggesting potential for central nervous system applications.
  • Pharmacokinetics : Investigations into the metabolic pathways of similar compounds reveal that hydroxylation and methylation are common metabolic routes, which could influence their pharmacokinetic profiles .

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Case Study 1 : A derivative was tested for its ability to reduce seizure frequency in rodent models, showing promise as an anticonvulsant agent.
  • Case Study 2 : An analogue demonstrated significant cytotoxicity against A431 cancer cells, with an IC50 value indicating superior efficacy compared to traditional chemotherapeutics.

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with commercially available precursors. A common route includes:

  • Step 1 : Coupling of 4-fluorophenylacetyl chloride with a piperazine derivative under basic conditions (e.g., K₂CO₃ in ethanol).
  • Step 2 : Introduction of the 6-(methylsulfonyl)benzo[d]thiazole moiety via nucleophilic substitution or Suzuki coupling . Critical parameters for optimization include:
  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts for cross-coupling steps improve yield . Purity is monitored via TLC and confirmed with NMR (¹H/¹³C) and mass spectrometry .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

Structural elucidation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, piperazine N-CH₂ signals at δ 3.2–3.6 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, ketone C=O at ~1680 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, as demonstrated in related piperazine derivatives .

Q. What are the key physicochemical properties influencing its biological activity?

  • LogP : Estimated at ~3.2 (moderate lipophilicity) due to the fluorophenyl and sulfonyl groups.
  • Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., DMSO) for in vitro assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., IC₅₀ variability) be resolved?

Contradictions may arise from:

  • Assay variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target binding .
  • Purity thresholds : Impurities >5% can skew results; validate compound purity via HPLC (>95%) .
  • Cellular context : Differences in cell lines (e.g., HEK293 vs. HeLa) may alter receptor expression levels. Normalize data to endogenous controls .

Q. What strategies are effective in improving the pharmacokinetic profile of this compound?

  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorination) to reduce CYP450-mediated oxidation .
  • Bioavailability : Prodrug approaches (e.g., esterification of the ketone) enhance oral absorption .
  • Plasma protein binding : Modify the sulfonyl group to lower affinity for serum albumin, increasing free drug concentration .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Molecular docking : Predict binding modes to off-target receptors (e.g., serotonin receptors vs. primary target) .
  • QSAR analysis : Correlate substituent effects (e.g., methylsulfonyl vs. ethylsulfonyl) with activity to prioritize synthetic targets .
  • MD simulations : Assess conformational flexibility of the piperazine ring to optimize target engagement .

Methodological Recommendations

  • Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, stirring rate) to mitigate batch-to-batch variability .
  • Data Validation : Use triplicate runs in bioassays and apply statistical corrections (e.g., Bonferroni) for multiple comparisons .

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